molecular formula C12H12N2O3S B12252235 Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate

Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate

Cat. No.: B12252235
M. Wt: 264.30 g/mol
InChI Key: NKJWVPGBQASBFE-UHFFFAOYSA-N
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Description

Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzoate ester group and an amino-thiazole moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with methyl 2-bromobenzoate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the amino group under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate involves its interaction with specific molecular targets. The amino-thiazole moiety can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring and benzoate ester make it a versatile compound for various applications.

Biological Activity

Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis, and biological activities, particularly focusing on its antibacterial and antifungal properties.

Structural Characteristics

Chemical Structure:
The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the amino and carbonyl groups enhances its reactivity and potential interaction with biological targets.

  • Molecular Formula: C11H10N2O3S
  • Molecular Weight: 250.27 g/mol
  • IUPAC Name: this compound

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of benzoic acid derivatives with thiazole-containing compounds. The reaction conditions typically include refluxing in suitable solvents such as ethanol or DMF.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

Bacteria Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Staphylococcus aureus0.0048 mg/mL
Bacillus subtilis0.0098 mg/mL
Pseudomonas aeruginosa0.039 mg/mL

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against common pathogens such as Candida albicans and Fusarium oxysporum. The MIC values against these fungi are:

Fungi Minimum Inhibitory Concentration (MIC)
Candida albicans0.0048 mg/mL
Fusarium oxysporum0.039 mg/mL

These findings suggest that the compound may inhibit fungal cell membrane synthesis or function .

Case Studies

  • Case Study on Antibacterial Efficacy:
    A study conducted on various thiazole derivatives reported that this compound exhibited superior antibacterial activity compared to other derivatives in its class. The study highlighted its potential as a lead compound for developing new antibacterial agents .
  • Case Study on Antifungal Properties:
    Another research highlighted the antifungal efficacy of the compound against clinical isolates of Candida. It was found that the compound significantly reduced fungal load in vitro and demonstrated potential for further development into therapeutic agents for fungal infections .

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

methyl 2-[(2-imino-4-oxo-1,3-thiazolidin-5-yl)methyl]benzoate

InChI

InChI=1S/C12H12N2O3S/c1-17-11(16)8-5-3-2-4-7(8)6-9-10(15)14-12(13)18-9/h2-5,9H,6H2,1H3,(H2,13,14,15)

InChI Key

NKJWVPGBQASBFE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1CC2C(=O)NC(=N)S2

Origin of Product

United States

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